

# Spectroscopic data for Fmoc-d-asp(oall)-oh

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fmoc-d-asp(oall)-oh**

Cat. No.: **B557736**

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A Comparative Guide to the Spectroscopic Data of **Fmoc-D-Asp(OAll)-OH** and Alternative Protecting Groups

For researchers and professionals in drug development and peptide synthesis, the choice of protecting groups for amino acids is a critical decision that can significantly impact the efficiency and purity of the final product. The selection of a suitable protecting group for the side chain of aspartic acid is particularly important to prevent side reactions such as aspartimide formation. This guide provides a comparative analysis of the spectroscopic data for **Fmoc-D-Asp(OAll)-OH** and common alternatives, including Fmoc-D-Asp(OtBu)-OH and Fmoc-D-Asp(OBzl)-OH. The data presented here, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, serves as a valuable resource for characterization and quality control.

## Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **Fmoc-D-Asp(OAll)-OH** and two common alternatives. While extensive searches were conducted, not all specific peak data were publicly available. In such cases, the availability of the spectrum is noted.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm)
Fmoc-D-Asp(OAll)-OH	Not specified	Data not explicitly found, but spectra are available in databases.
Fmoc-D-Asp(OtBu)-OH	Not specified	A certificate of analysis confirms the spectrum is consistent with the structure, but specific peak data was not found. <a href="#">[1]</a>
Fmoc-D-Asp(OBzl)-OH	Not specified	Data not explicitly found.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm)
Fmoc-D-Asp(OAll)-OH	Not specified	Data not explicitly found, but spectra are available in databases. <a href="#">[2]</a>
Fmoc-D-Asp(OtBu)-OH	Not specified	Data not explicitly found.
Fmoc-D-Asp(OBzl)-OH	Not specified	Data not explicitly found.

Table 3: Mass Spectrometry Data

Compound	Ionization Method	$[\text{M}+\text{H}]^+$ (m/z)	Molecular Weight (g/mol)
Fmoc-D-Asp(OAll)-OH	ESI-MS (Expected)	396.14	395.41
Fmoc-D-Asp(OtBu)-OH	LCMS <a href="#">[1]</a>	412.18	411.45 <a href="#">[1]</a>
Fmoc-D-Asp(OBzl)-OH	ESI-MS (Expected)	446.16	445.46 <a href="#">[3]</a>

Table 4: FT-IR Spectroscopic Data

Compound	Technique	Key Peaks (cm <sup>-1</sup> )
Fmoc-D-Asp(OAll)-OH	ATR-Neat[2]	Data not explicitly found, but spectra are available, acquired on a Bruker Tensor 27 FT-IR. [2]
Fmoc-L-Asp(OtBu)-OH	KBr[4]	Data not explicitly found, but spectra are available, acquired on a Bruker Tensor 27 FT-IR. [4]
Fmoc-L-Asp(OBzl)-OH	Not specified	An IR spectrum is noted as available and passes identity tests.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation and samples being analyzed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the Fmoc-amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD). The choice of solvent will depend on the solubility of the compound.
- Instrumentation: Utilize a <sup>1</sup>H NMR spectrometer operating at a frequency of 400 MHz or higher.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.

- Set the spectral width to appropriately cover the expected chemical shift range (typically 0-12 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set the spectral width to cover the expected range (typically 0-200 ppm).
  - A larger number of scans will be necessary compared to  $^1\text{H}$  NMR to obtain a good quality spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with the ionization source, such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
- Data Acquisition:
  - Infuse the sample solution directly into the ESI source or inject it into the LC system.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - Set the mass range to scan for the expected molecular ion.

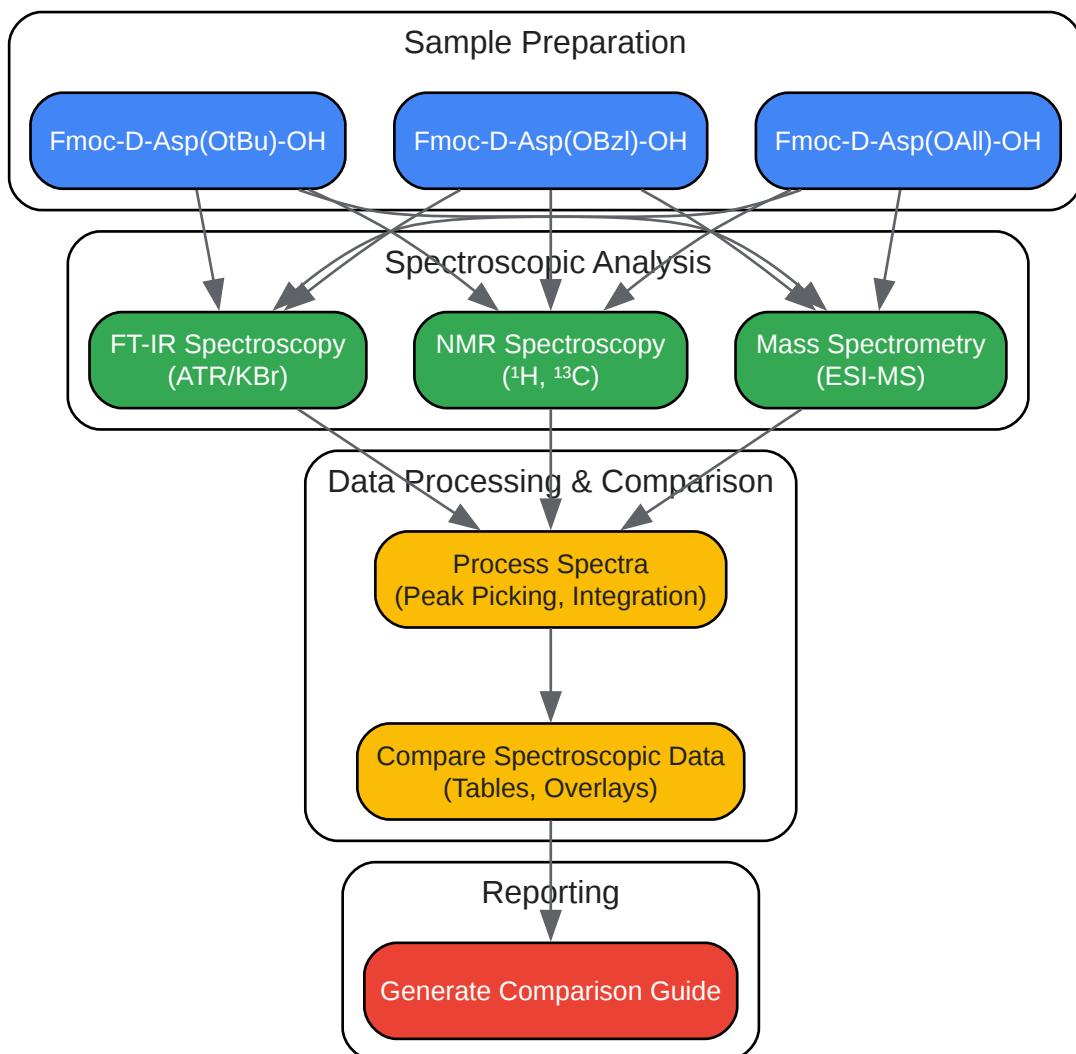
- Data Analysis: Identify the peak corresponding to the  $[M+H]^+$  ion to confirm the molecular weight of the compound.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (ATR):
  - Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
  - Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer, such as a Bruker Tensor 27 FT-IR.[\[2\]](#)
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
  - Acquire the sample spectrum over a typical range of  $4000-400\text{ cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the acquisition and comparative analysis of spectroscopic data for different protected amino acids.



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Caption: Workflow for Spectroscopic Data Comparison.

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## References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
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